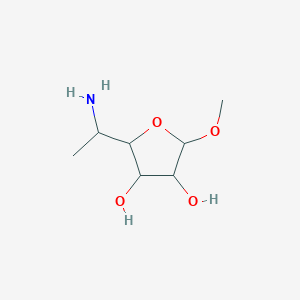![molecular formula C14H17N3O4S B12301713 (2S)-4-(Methylsulfanyl)-2-[(3-oxo-1,2,3,4-tetrahydroquinoxaline-1-carbonyl)amino]butanoic acid](/img/structure/B12301713.png)
(2S)-4-(Methylsulfanyl)-2-[(3-oxo-1,2,3,4-tetrahydroquinoxaline-1-carbonyl)amino]butanoic acid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
L’acide (2S)-4-(méthylsulfanyl)-2-[(3-oxo-1,2,3,4-tétrahydroquinoxaline-1-carbonyl)amino]butanoïque est un composé organique complexe avec une structure unique qui inclut un groupe méthylsulfanyl et une portion tétrahydroquinoxaline
Méthodes De Préparation
Voies de synthèse et conditions de réaction
La synthèse de l’acide (2S)-4-(méthylsulfanyl)-2-[(3-oxo-1,2,3,4-tétrahydroquinoxaline-1-carbonyl)amino]butanoïque implique généralement plusieurs étapes. Une approche courante consiste à commencer avec le dérivé d’acide aminé approprié et à introduire le groupe méthylsulfanyl par une réaction de substitution. La portion tétrahydroquinoxaline peut être introduite via une réaction de cyclisation impliquant un précurseur adapté.
Méthodes de production industrielle
La production industrielle de ce composé peut impliquer l’optimisation de la voie de synthèse pour augmenter le rendement et réduire les coûts. Cela pourrait inclure l’utilisation de catalyseurs pour améliorer les vitesses de réaction et la mise en œuvre de réacteurs à écoulement continu pour améliorer l’efficacité.
Analyse Des Réactions Chimiques
Types de réactions
L’acide (2S)-4-(méthylsulfanyl)-2-[(3-oxo-1,2,3,4-tétrahydroquinoxaline-1-carbonyl)amino]butanoïque peut subir diverses réactions chimiques, notamment :
Oxydation : Le groupe méthylsulfanyl peut être oxydé en sulfoxyde ou en sulfone.
Réduction : Le groupe carbonyle dans la portion tétrahydroquinoxaline peut être réduit en alcool.
Substitution : Le groupe amino peut participer à des réactions de substitution nucléophile.
Réactifs et conditions courants
Oxydation : Les oxydants courants comprennent le peroxyde d’hydrogène et l’acide m-chloroperbenzoïque.
Réduction : Des agents réducteurs tels que le borohydrure de sodium ou l’hydrure de lithium et d’aluminium sont généralement utilisés.
Substitution : Les réactions de substitution nucléophile peuvent impliquer des réactifs tels que les halogénures d’alkyle ou les chlorures d’acyle.
Principaux produits formés
Oxydation : Sulfoxydes et sulfones.
Réduction : Dérivés d’alcool.
Substitution : Divers amides ou esters substitués.
Applications De Recherche Scientifique
L’acide (2S)-4-(méthylsulfanyl)-2-[(3-oxo-1,2,3,4-tétrahydroquinoxaline-1-carbonyl)amino]butanoïque a plusieurs applications en recherche scientifique :
Chimie : Utilisé comme brique de base pour la synthèse de molécules plus complexes.
Biologie : Étudié pour son potentiel en tant que sonde biochimique pour étudier les mécanismes enzymatiques.
Médecine : Exploré pour ses propriétés thérapeutiques potentielles, notamment les activités anti-inflammatoire et anticancéreuse.
Industrie : Utilisé dans le développement de nouveaux matériaux aux propriétés spécifiques.
Mécanisme D'action
Le mécanisme d’action de l’acide (2S)-4-(méthylsulfanyl)-2-[(3-oxo-1,2,3,4-tétrahydroquinoxaline-1-carbonyl)amino]butanoïque implique son interaction avec des cibles moléculaires spécifiques. Le composé peut se lier à des enzymes ou des récepteurs, modifiant leur activité et conduisant à divers effets biologiques. Les voies impliquées peuvent inclure l’inhibition de l’activité enzymatique ou la modulation des voies de transduction du signal.
Comparaison Avec Des Composés Similaires
Composés similaires
Acide (2S)-4-(méthylsulfanyl)-2-aminobutanoïque : Manque la portion tétrahydroquinoxaline.
Acide (2S)-2-[(3-oxo-1,2,3,4-tétrahydroquinoxaline-1-carbonyl)amino]butanoïque : Manque le groupe méthylsulfanyl.
Unicité
La présence à la fois du groupe méthylsulfanyl et de la portion tétrahydroquinoxaline dans l’acide (2S)-4-(méthylsulfanyl)-2-[(3-oxo-1,2,3,4-tétrahydroquinoxaline-1-carbonyl)amino]butanoïque le rend unique. Cette combinaison de groupes fonctionnels contribue à sa réactivité chimique distincte et à son activité biologique potentielle.
Propriétés
Formule moléculaire |
C14H17N3O4S |
|---|---|
Poids moléculaire |
323.37 g/mol |
Nom IUPAC |
4-methylsulfanyl-2-[(3-oxo-2,4-dihydroquinoxaline-1-carbonyl)amino]butanoic acid |
InChI |
InChI=1S/C14H17N3O4S/c1-22-7-6-10(13(19)20)16-14(21)17-8-12(18)15-9-4-2-3-5-11(9)17/h2-5,10H,6-8H2,1H3,(H,15,18)(H,16,21)(H,19,20) |
Clé InChI |
NEQIVHNVEAIZRP-UHFFFAOYSA-N |
SMILES canonique |
CSCCC(C(=O)O)NC(=O)N1CC(=O)NC2=CC=CC=C21 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![5-Hydroxy-3-(4-hydroxyphenyl)-7-[3,4,5-trihydroxy-6-[(3,4,5-trihydroxy-6-methyloxan-2-yl)oxymethyl]oxan-2-yl]oxychromen-4-one](/img/structure/B12301632.png)
![[5-[4,5-dihydroxy-2-[5-hydroxy-2-(4-hydroxyphenyl)-7-methoxy-4-oxochromen-3-yl]oxy-6-(hydroxymethyl)oxan-3-yl]oxy-3,4-dihydroxyoxolan-3-yl]methyl (E)-3-(4-hydroxy-3-methoxyphenyl)prop-2-enoate](/img/structure/B12301637.png)



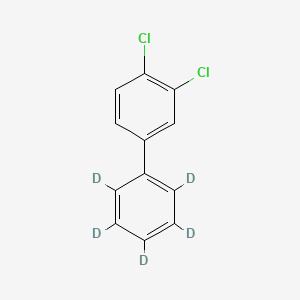
![ethyl 2-[4-[(E)-(2-imino-4-oxo-1,3-thiazolidin-5-ylidene)methyl]-2-methoxyphenoxy]acetate](/img/structure/B12301671.png)
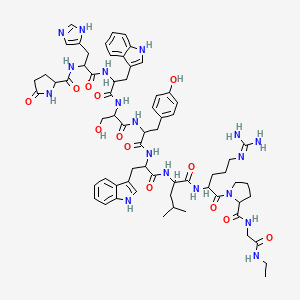
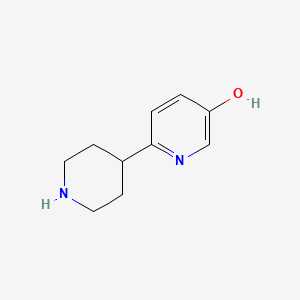
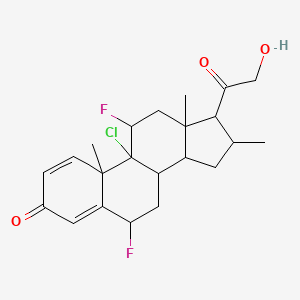
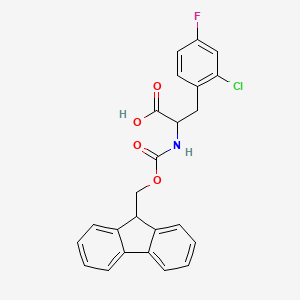
![10,10-dioxo-2-[4-(N-phenylanilino)phenyl]thioxanthen-9-one](/img/structure/B12301700.png)
![Methyl hexahydro-1H-furo[3,4-c]pyrrole-3a-carboxylate](/img/structure/B12301701.png)
